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molecular formula C11H13N3O2S B8738243 1-Ethyl-3-(6-methoxy-1,3-benzothiazol-2-yl)urea

1-Ethyl-3-(6-methoxy-1,3-benzothiazol-2-yl)urea

Cat. No. B8738243
M. Wt: 251.31 g/mol
InChI Key: HVWCNSDENPGPRD-UHFFFAOYSA-N
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Patent
US09181234B2

Procedure details

6-Methoxy-1,3-benzothiazol-2-amine (5.00 g, 27.74 mmol) was dissolved in anhydrous DMSO (20 mL) and triethylamine (15.50 mL, 110.97 mmol) followed by ethyl isocyanate (4.39 mL, 55.49 mmol). The mixture was stirred at rt under N2 for 4 h then quenched with water (˜200 mL) and stirred for 1 h. A white solid formed, was collected by filtration, rinsed with water then washed with acetone (100 mL) and the filtrate collected separately to the aqueous filtrate. The solid was partially soluble in acetone so the filtrate was concentrated to dryness under reduced pressure and combined with the solid collected by filtration to obtain the desired compound as a white solid, 6.27 g (90%). m/z: 251.96 [M+H]+.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
15.5 mL
Type
reactant
Reaction Step Two
Quantity
4.39 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:6]2[N:7]=[C:8]([NH2:10])[S:9][C:5]=2[CH:4]=1.C(N(CC)CC)C.[CH2:20]([N:22]=[C:23]=[O:24])[CH3:21]>CS(C)=O>[CH2:20]([NH:22][C:23]([NH:10][C:8]1[S:9][C:5]2[CH:4]=[C:3]([O:2][CH3:1])[CH:12]=[CH:11][C:6]=2[N:7]=1)=[O:24])[CH3:21]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
COC1=CC2=C(N=C(S2)N)C=C1
Name
Quantity
20 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
15.5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
4.39 mL
Type
reactant
Smiles
C(C)N=C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at rt under N2 for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
then quenched with water (˜200 mL)
STIRRING
Type
STIRRING
Details
stirred for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
A white solid formed
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
rinsed with water
WASH
Type
WASH
Details
then washed with acetone (100 mL)
CUSTOM
Type
CUSTOM
Details
the filtrate collected separately to the aqueous filtrate
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated to dryness under reduced pressure
FILTRATION
Type
FILTRATION
Details
collected by filtration

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)NC(=O)NC=1SC2=C(N1)C=CC(=C2)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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